Azetidin-3-one
Overview
Description
Azetidin-3-one is a four-membered nitrogen-containing heterocycle, structurally characterized by a carbonyl group positioned one carbon away from the nitrogen atomThis compound, however, has not been found in nature but serves as a versatile substrate for the synthesis of functionalized azetidines .
Mechanism of Action
Target of Action
Azetidin-3-one, also known as 3-Azetidinone, is a four-membered polar heterocycle . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability It is known that azetidines are used in organic synthesis and medicinal chemistry , suggesting they interact with a variety of biological targets.
Mode of Action
It is known that azetidines are used in various catalytic processes , indicating that they may interact with their targets through catalytic mechanisms.
Biochemical Pathways
Azetidines are known to be involved in various synthetic strategies towards functionalized azetidines . They are also used in peptidomimetic and nucleic acid chemistry , suggesting they may affect peptide and nucleic acid-related pathways.
Result of Action
It is known that azetidines have been used in the synthesis of compounds with antidepressant activity . This suggests that this compound may have potential therapeutic effects.
Action Environment
It is known that azetidines are stable compounds , suggesting that they may be resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
Azetidin-3-one interacts with various biomolecules in biochemical reactions. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)this compound by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Cellular Effects
This compound has shown significant antiproliferative activities in MCF-7 breast cancer cells . It inhibits the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization . It also arrested MCF-7 cells in the G2/M phase and resulted in cellular apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts at the colchicine-binding site on tubulin . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)this compound by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidin-3-one can be synthesized through various methods, including:
Gold-Catalyzed Intermolecular Oxidation of Alkynes: This method involves the use of gold catalysts to oxidize terminal alkynes, forming α-oxo gold carbenes, which then cyclize to form azetidin-3-ones.
Acid-Promoted or Metal-Catalyzed Decomposition of α-Amino-α’-Diazo Ketones: This approach is reliable in terms of substrate scope but often suffers from competitive reactions and low yields.
4-exo-tet Cyclizations of α-Amino Ketones: This method involves the cyclization of α-amino ketones to form the this compound ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions at the nitrogen or carbon atoms, facilitated by the presence of the carbonyl group.
Reduction Reactions: this compound can be reduced to form azetidines, which are less strained and more stable.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Reducing Agents: Lithium aluminium hydride and aluminium trichloride are effective in reducing this compound to azetidines.
Major Products Formed:
Azetidines: Formed through reduction reactions.
Substituted Azetidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Azetidin-3-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Azetidin-3-one is unique compared to other similar compounds due to its structural isomerism with azetidin-2-one (β-lactam). While β-lactams are well-known for their antibiotic properties, this compound serves as a versatile substrate for the synthesis of functionalized azetidines . Similar compounds include:
Azetidin-2-one (β-lactam): Known for its antibiotic properties.
Azetidine: A four-membered nitrogen-containing heterocycle without the carbonyl group.
Properties
IUPAC Name |
azetidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSYXHPUYSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363971 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54044-11-0 | |
Record name | Azetidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient synthetic strategies for azetidin-3-ones?
A1: Several methods have been reported for synthesizing azetidin-3-ones, including:* Oxidation of Azetidin-3-ols: Treatment of 1-substituted-alkylazetidin-3-ols with oxidizing agents like pyridine-SO3 in DMSO and triethylamine can yield the corresponding azetidin-3-ones. []* Gold-Catalyzed Alkyne Oxidation: This method utilizes gold catalysis and intermolecular oxidation of alkynes to provide access to azetidin-3-ones. [, , , ]* Oxidative Allene Amination: Rhodium-catalyzed regioselective nitrene-mediated aziridination of silyl-substituted homoallenic sulfamates, followed by rearrangement, can efficiently synthesize azetidin-3-ones. [, ]* From α-Amino Acids: Azetidin-3-ones can be prepared from α-amino acids via diazo ketones, which can further react with nucleophiles to yield functionalized azetidine derivatives. [, ] * From Propargylic Alcohols: These readily available starting materials can be transformed into azetidin-3-ones through a three-step sequence involving gold-catalyzed alkyne intermolecular oxidation. []* Intramolecular Ring-Closure Reactions: Tri-n-butyltin hydride-Azoisobutyronitrile-mediated intramolecular ring-closure reactions can be employed to synthesize 2-cyano-1,2-di(phenyl or substituted phenyl)azetidin-3-ones. []
Q2: What types of reactions can azetidin-3-ones undergo?
A2: Azetidin-3-ones are versatile intermediates that can participate in various reactions, including:* Nucleophilic Additions: These compounds readily react with various nucleophiles like Grignard reagents, ester enolates, and Wittig ylides, offering a pathway to functionalized azetidine derivatives. [] * Ring-Opening Reactions: Regioselective ring-opening of 2-mono-substituted azetidin-3-ones can be achieved using titanium tetraiodide in combination with titanium chloride or bromide. [, ]* Pictet-Spengler Reactions: Reactions with tryptamine or tryptophan derivatives lead to spirocyclic tetrahydro-β-carbolines, demonstrating their utility in constructing complex heterocyclic frameworks. [] * Reductive Aldol and Mannich-type reactions: Titanium tetraiodide can promote these reactions with azetidin-3-ones, highlighting their versatility in forming new carbon-carbon bonds. [, ]* Samarium Iodide-Promoted Coupling: This reaction offers a route to spiroannulated heterocyclic oxiranes, expanding the synthetic possibilities from azetidin-3-ones. [, ]
Q3: What is the general structure of an azetidin-3-one?
A3: Azetidin-3-ones consist of a four-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The nitrogen atom can be substituted with various groups, and the ring can be further functionalized at the 2- and 4-positions.
Q4: What spectroscopic techniques are used to characterize azetidin-3-ones?
A4: Common spectroscopic techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are valuable for determining the structure and stereochemistry of azetidin-3-ones. [, ]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and provides structural information. []* Infrared (IR) Spectroscopy: Useful for identifying the presence of the carbonyl group and other functional groups.
Q5: What are the potential applications of azetidin-3-ones?
A5: * Medicinal Chemistry: Azetidin-3-ones are important scaffolds in drug discovery due to their potential biological activities and their resemblance to β-lactams, a class of antibiotics. [, ] * Peptidomimetics: Oxetane-modified peptides, where the amide bond is replaced by an oxetane ring, show promise as peptidomimetics, and their synthesis often utilizes this compound intermediates. []* Synthetic Building Blocks: The diverse reactivity of azetidin-3-ones makes them valuable intermediates in the synthesis of various nitrogen-containing compounds, including natural products and other biologically active molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.